Differentiation from 2,3,5,6-Tetrafluorophenol: Enhanced Acylating Capacity and Resin Loading
When compared to its non-aminated analog, 2,3,5,6-tetrafluorophenol (CAS 769-39-1), 4-amino-2,3,5,6-tetrafluorophenol provides a critical advantage as a precursor for polymer-supported reagents. Its amino group serves as a handle for covalent attachment to polymeric supports, enabling the synthesis of TFP-activated resins. These resins are used as stable, resin-bound equivalents to acid chlorides for rapid amine derivatization [1]. The resulting polymer contains 0.2-0.3 mmol of active groups per gram, demonstrating a quantifiable loading capacity that is unattainable with the parent tetrafluorophenol [2].
| Evidence Dimension | Functional Utility as Resin Precursor |
|---|---|
| Target Compound Data | Forms polymeric succinimidotetrafluorophenol with 0.2-0.3 mmol active groups per gram |
| Comparator Or Baseline | 2,3,5,6-Tetrafluorophenol (CAS 769-39-1): Cannot be directly attached to polymeric supports via an amino linker. |
| Quantified Difference | Absolute functional advantage due to the presence of the amino group. |
| Conditions | Synthesis of polymeric reagent by treating styrene-maleic anhydride copolymer with target compound. |
Why This Matters
This enables the creation of specialized solid-phase synthesis resins, a key differentiator for procurement in combinatorial chemistry and drug discovery labs.
- [1] Salvino, J. M., & Dolle, R. E. (2003). The development and application of tetrafluorophenol-activated resins for rapid amine derivatization. Methods in Enzymology, 369, 151-163. View Source
- [2] Samoilova, N. A., Volkonskii, A. Y., & Rogozhii, S. V. (1989). Polymeric succinimidotetrafluorophenol for peptide synthesis. Bioorganicheskaya Khimiya, 15(2), 149-154. View Source
